molecular formula C12H13NO2 B099753 6,7-Dimethoxy-4-methylisoquinoline CAS No. 18029-55-5

6,7-Dimethoxy-4-methylisoquinoline

Numéro de catalogue: B099753
Numéro CAS: 18029-55-5
Poids moléculaire: 203.24 g/mol
Clé InChI: IWHLQUIHSISOFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-Dimethoxy-4-methylisoquinoline is a high-purity chemical compound supplied for use in scientific research and development. As a member of the isoquinoline family, this structure serves as a key synthetic intermediate and scaffold for developing novel bioactive molecules. The isoquinoline core is a privileged structure in medicinal chemistry, found in numerous alkaloids and pharmaceuticals . This compound is of significant interest in oncology research. The 6,7-dimethoxy-4-substituted isoquinoline motif is a critical structural feature in certain classes of potent c-Met tyrosine kinase inhibitors . The c-Met signaling pathway is a validated target for cancer therapy, and small molecule inhibitors based on this scaffold have shown promising antitumor activity against various human cancer cell lines, including lung, breast, and gastric cancers . Furthermore, related tetrahydroisoquinoline derivatives have demonstrated potent in vivo anticancer efficacy, such as attenuating colon carcinogenesis by blocking IL-6 mediated signals . In neuropharmacology, structurally similar isoquinoline alkaloids are known to exhibit potent biological activities. For instance, derivatives like salsolidine act as monoamine oxidase inhibitors (MAOIs) , while other compounds in this class function as negative allosteric modulators of GABA_A receptors, producing anxiety and convulsant effects in research settings . These properties make the 6,7-dimethoxy-4-methylisoquinoline structure a valuable template for probing neurological pathways and developing new pharmacological tools. This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Propriétés

Numéro CAS

18029-55-5

Formule moléculaire

C12H13NO2

Poids moléculaire

203.24 g/mol

Nom IUPAC

6,7-dimethoxy-4-methylisoquinoline

InChI

InChI=1S/C12H13NO2/c1-8-6-13-7-9-4-11(14-2)12(15-3)5-10(8)9/h4-7H,1-3H3

Clé InChI

IWHLQUIHSISOFH-UHFFFAOYSA-N

SMILES

CC1=CN=CC2=CC(=C(C=C12)OC)OC

SMILES canonique

CC1=CN=CC2=CC(=C(C=C12)OC)OC

Synonymes

Isoquinoline, 6,7-dimethoxy-4-methyl- (8CI,9CI)

Origine du produit

United States

Comparaison Avec Des Composés Similaires

The pharmacological and chemical profiles of 6,7-Dimethoxy-4-methylisoquinoline can be contextualized by comparing it to structurally analogous compounds. Key differences arise from variations in substituents, synthetic routes, and bioactivity.

Substituent Effects
Compound Name Substituents Key Properties References
6,7-Dimethoxy-4-methylisoquinoline 4-CH₃, 6,7-OCH₃ Moderate lipophilicity; methyl group enhances steric bulk.
4-Chloro-6,7-dimethoxyquinoline 4-Cl, 6,7-OCH₃ Higher electronegativity; potential for nucleophilic substitution reactions.
6,7-Dimethoxyquinolin-4-ol 4-OH, 6,7-OCH₃ Hydrogen-bonding capacity; increased acidity (pKa ~8–10).
(6,7-Dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone 4-CH₃, 6,7-OCH₃; benzoyl group at 4’ Enhanced π-π stacking potential; natural product with possible bioactivity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline 6,7-OCH₃; saturated ring Reduced aromaticity; conformational flexibility.

Key Observations :

  • Methyl vs. Chlorine (4-position): The methyl group in 6,7-Dimethoxy-4-methylisoquinoline provides steric hindrance without significant electronic effects, whereas chlorine increases electrophilicity, enabling reactivity in cross-coupling reactions .
  • Hydroxyl vs. Methoxy Groups: The hydroxyl group in 6,7-Dimethoxyquinolin-4-ol enhances solubility in polar solvents and enables hydrogen bonding, critical for receptor interactions .

Key Observations :

  • Chlorinated derivatives (e.g., 4-chloro-6,7-dimethoxyquinoline) are often intermediates for further functionalization via Buchwald-Hartwig amination or Suzuki coupling .
  • Hydrogenated analogs require additional reduction steps (e.g., H₂/Pd-C), impacting scalability .

Key Observations :

  • The 4-anilino substituent in C-Met inhibitors enhances target specificity by occupying hydrophobic pockets in kinase domains .
  • Natural derivatives (e.g., methoxyphenyl-methanone) may exhibit broader-spectrum bioactivity due to extended conjugation .

Méthodes De Préparation

Early Approaches to Isoquinoline Synthesis

The Bischler-Napieralski reaction has long served as the cornerstone for isoquinoline synthesis. This method involves cyclodehydration of β-phenethylamides using acidic reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid. For 6,7-dimethoxy-4-methylisoquinoline, early routes required 3,4-dimethoxy-2-methylphenethylamine as a precursor. Formylation of this amine followed by cyclization yields the dihydroisoquinoline intermediate, which necessitates subsequent dehydrogenation—often via palladium-catalyzed oxidation—to achieve full aromaticity.

While effective, these methods faced challenges, including low yields (50–60%) due to over-oxidation side reactions and the generation of persistent impurities such as 6,7-dimethoxyisoquinoline. Additionally, the use of stoichiometric POCl₃ generated corrosive byproducts, complicating large-scale production.

Modern One-Pot Methodologies

Patent-Covered One-Pot Synthesis

A landmark advancement is described in CN110845410A, which outlines a one-pot synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride. Although this method targets the dihydro intermediate, its principles are adaptable to the 4-methyl derivative. The protocol involves:

  • Formylation : Reacting 3,4-dimethoxyphenethylamine with ethyl formate to yield N-(2-(3,4-dimethoxyphenyl)ethyl)formamide.

  • Oxalyl Chloride Treatment : Cyclization via oxalyl chloride in acetonitrile, facilitated by phosphotungstic acid (H₃PW₁₂O₄₀) catalysis.

  • Solvent Quenching : Methanol addition to remove oxalic acid byproducts.

  • Crystallization : Cooling to 5–10°C to isolate the hydrochloride salt.

Key outcomes from this method include a 75–80% yield and purity exceeding 99%. For 4-methyl substitution, substituting the phenethylamine precursor with 3,4-dimethoxy-2-methylphenethylamine could theoretically yield the target compound, though steric effects may necessitate longer reaction times or elevated temperatures.

Catalytic Innovations

Phosphotungstic acid emerges as a superior catalyst in one-pot systems due to its Brønsted acidity and thermal stability. Comparative studies show that replacing traditional Lewis acids (e.g., POCl₃) with phosphotungstic acid reduces N-methyl impurity formation from 10% to <0.2%. This is critical for 4-methylisoquinolines, where methyl group positioning demands high regioselectivity.

6π-Electron Cyclization Strategies

Azatriene Cyclization

Recent work by Ivanov et al. demonstrates the synthesis of 3-methylisoquinolines via 6π-electron cyclization of 1-azatrienes derived from 1,1-dimethylhydrazine. While this method targets 3-methyl derivatives, modifying the azatriene precursor to include methoxy groups at positions 6 and 7 and a methyl group at position 4 could yield the desired compound. The reaction mechanism involves:

  • Hydrazine Condensation : Formation of an azatriene intermediate.

  • Thermal Cyclization : Initiated at 80–100°C to form the isoquinoline core.

  • Elimination : Release of dimethylamine to aromatize the ring.

Preliminary data suggest yields of 65–70% for 3-methyl analogs, with potential for improvement via solvent optimization (e.g., switching from toluene to DMF).

Comparative Analysis of Methodologies

Parameter Bischler-Napieralski One-Pot (CN110845410A) 6π-Cyclization
Yield (%)50–6075–8065–70
Purity (%)95–98>9990–95
CatalystPOCl₃H₃PW₁₂O₄₀None
Key ImpurityOver-oxidation productsN-methyl (<0.2%)Dimethylamine
ScalabilityModerateHighLow

Q & A

Q. What are the optimal synthetic routes for 6,7-Dimethoxy-4-methylisoquinoline, and how do reaction conditions influence yield?

The synthesis of 6,7-Dimethoxy-4-methylisoquinoline typically involves multi-step reactions, including cyclization and functional group modifications. For example, a scalable method for related tetrahydroisoquinoline derivatives employs sodium hypochlorite in tert-butanol under reflux, achieving yields up to 67% . Catalysts such as palladium or copper salts in ethanol or dimethylformamide (DMF) are critical for enhancing regioselectivity and yield in coupling reactions . Key parameters to optimize include solvent polarity, temperature, and catalyst loading.

Q. What spectroscopic techniques are recommended for characterizing 6,7-Dimethoxy-4-methylisoquinoline?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methoxy and methyl substituents on the isoquinoline core. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. For structural analogs, X-ray crystallography has been used to resolve stereochemical ambiguities, as demonstrated for 6,7-Dimethoxy-2,4-diphenylquinoline .

Q. How should 6,7-Dimethoxy-4-methylisoquinoline be stored to ensure stability?

The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation or hydrolysis. Safety data sheets (SDS) for structurally similar compounds emphasize avoiding moisture, light, and high temperatures . Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) are recommended for long-term storage protocols.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6,7-Dimethoxy-4-methylisoquinoline derivatives?

Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from differences in assay conditions or impurity profiles. For example, analogs with minor structural variations (e.g., 6,7-Dimethoxy-2-methyl-4-phenyltetrahydroisoquinoline) show altered binding affinities due to steric effects . Rigorous purity validation (HPLC ≥95%) and standardized assay protocols (e.g., consistent cell lines or enzyme sources) are critical. Cross-referencing with databases like DSSTox or PubChem can clarify structure-activity relationships (SAR).

Q. What strategies are effective for improving the metabolic stability of 6,7-Dimethoxy-4-methylisoquinoline in pharmacological studies?

Deuterated analogs (e.g., 6,7-D₆-Dimethoxy-3,4-dihydroisoquinoline hydrochloride) have shown enhanced metabolic stability by reducing cytochrome P450-mediated oxidation . Additionally, substituting labile methoxy groups with bioisosteres (e.g., trifluoromethoxy) or incorporating fluorine atoms can improve pharmacokinetic profiles. In vitro microsomal stability assays (human/rat liver microsomes) are recommended for early-stage optimization.

Q. How can computational methods aid in SAR studies of 6,7-Dimethoxy-4-methylisoquinoline derivatives?

Docking studies using crystal structures of target proteins (e.g., kinases or GPCRs) can predict binding modes. For instance, methyl or methoxy substituents at the 4-position of the isoquinoline scaffold enhance hydrophobic interactions in enzymatic pockets . Molecular dynamics simulations further assess conformational stability under physiological conditions. Tools like AutoDock Vina or Schrödinger Suite are widely used for these analyses.

Q. What are the key challenges in scaling up the synthesis of 6,7-Dimethoxy-4-methylisoquinoline for preclinical studies?

Scale-up challenges include controlling exothermic reactions during cyclization and minimizing byproduct formation. A reported protocol for 2-Chloro-6,7-dimethoxy-tetrahydroisoquinoline highlights the use of slow reagent addition and temperature-controlled reactors to maintain yields >65% . Purification via column chromatography or recrystallization requires solvent optimization (e.g., ethanol/water mixtures) to balance purity and cost.

Q. How do structural modifications at the 4-methyl position affect the compound’s physicochemical properties?

Replacing the 4-methyl group with bulkier alkyl chains (e.g., isopropyl) increases lipophilicity (logP), impacting membrane permeability. Conversely, polar substituents (e.g., hydroxymethyl) improve aqueous solubility but may reduce blood-brain barrier penetration. Quantitative SAR (QSAR) models correlating substituent size/clogP with bioavailability are essential for rational design .

Methodological Considerations

Q. What analytical QC methods are validated for 6,7-Dimethoxy-4-methylisoquinoline in regulatory submissions?

For ANDA (Abbreviated New Drug Application) compliance, HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase is standard. Method validation must include specificity, linearity (R² ≥0.99), and precision (RSD ≤2%) per ICH guidelines. Deuterated internal standards (e.g., D₆-analogs) improve quantification accuracy in mass spectrometry .

Q. How can researchers mitigate toxicity risks during in vivo studies with 6,7-Dimethoxy-4-methylisoquinoline?

Preclinical toxicity assessments should include Ames tests for mutagenicity and acute toxicity studies in rodents. SDS data for related compounds indicate low acute toxicity (LD₅₀ >2000 mg/kg in rats) but recommend PPE (gloves, lab coats, P95 respirators) to prevent inhalation or dermal exposure . Chronic toxicity studies (28-day repeated dosing) are advised for compounds targeting long-term use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.